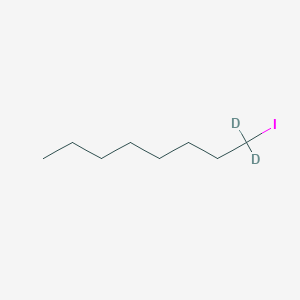

1-Iodooctane-d2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,1-dideuterio-1-iodooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLHSHAHTBJTBA-MGVXTIMCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Iodooctane-d2 chemical properties

An In-depth Technical Guide on the Chemical Properties of 1-Iodooctane-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, specifically 1,1-dideuterio-1-iodooctane, is a deuterated isotopologue of 1-iodooctane (B127717). The substitution of two hydrogen atoms with deuterium (B1214612) at the C1 position introduces a kinetic isotope effect, which can significantly influence reaction rates and metabolic pathways. This makes this compound a valuable tool in mechanistic studies, as a tracer in metabolic research, and in the development of deuterated drugs with potentially improved pharmacokinetic profiles. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

Experimental data for this compound is limited. The properties are largely predicted or extrapolated from its non-deuterated counterpart, 1-iodooctane.

| Property | This compound (Predicted/Computed) | 1-Iodooctane (Experimental) |

| Chemical Formula | C₈H₁₅D₂I | C₈H₁₇I |

| Molecular Weight | 242.14 g/mol [1] | 240.13 g/mol |

| CAS Number | 89232-08-6[1] | 629-27-6 |

| Appearance | Colorless to light yellow liquid (Predicted) | Clear colorless to light yellow liquid |

| Boiling Point | ~225-226 °C (Predicted) | 225-226 °C |

| Melting Point | ~-46 °C (Predicted) | -46 to -45 °C |

| Density | ~1.33 g/mL at 25 °C (Predicted) | 1.33 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.488 (Predicted) | 1.4878 |

Spectroscopic Data (Predicted)

The introduction of deuterium at the C1 position leads to predictable changes in the NMR, IR, and mass spectra.

| Spectrum | Predicted Data for this compound |

| ¹H NMR | The triplet corresponding to the -CH₂I protons in 1-iodooctane (around 3.2 ppm) will be absent. The adjacent -CH₂- protons will appear as a triplet instead of a sextet. |

| ¹³C NMR | The signal for the C1 carbon (-CD₂I) will appear as a triplet due to coupling with the two deuterium atoms (spin I=1). The chemical shift will be similar to the -CH₂I carbon in 1-iodooctane (around 7 ppm). |

| IR Spectroscopy | Presence of C-D stretching vibrations around 2150-2260 cm⁻¹ and C-D bending vibrations around 1050 cm⁻¹. The C-H stretching vibrations of the alkyl chain (2850-3000 cm⁻¹) will remain. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 242, two mass units higher than that of 1-iodooctane (m/z = 240). Key fragments would include [M-D]⁺, [M-I]⁺, and [CD₂I]⁺. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is from the corresponding deuterated alcohol, octan-1,1-d2-ol. This can be achieved via a modified Appel reaction or by conversion to a sulfonate ester followed by a Finkelstein reaction.

Methodology: Finkelstein Reaction Route

-

Tosylation of Octan-1,1-d2-ol:

-

Dissolve octan-1,1-d2-ol (1 equivalent) in anhydrous pyridine (B92270) or dichloromethane (B109758) at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction with cold water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate.

-

-

Finkelstein Reaction:

-

Dissolve the obtained tosylate (1 equivalent) in anhydrous acetone (B3395972).

-

Add sodium iodide (NaI) (1.5 equivalents) and heat the mixture to reflux.

-

The reaction is driven to completion by the precipitation of sodium tosylate, which is insoluble in acetone.[1][2][3][4][5]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the precipitate.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and sodium thiosulfate (B1220275) solution to remove any remaining iodine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound. Purify by distillation if necessary.

-

References

Technical Guide: Physical Properties of 1-Iodooctane-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Iodooctane-d2, a deuterated form of 1-iodooctane. This document is intended to serve as a valuable resource for professionals in research, particularly in fields such as synthetic chemistry, pharmacology, and materials science, where isotopically labeled compounds are utilized.

Core Physical Properties

The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, 1-iodooctane. The primary difference lies in its molecular weight due to the presence of two deuterium (B1214612) atoms. The following table summarizes the key physical data for this compound.

| Property | Value | Notes |

| Chemical Name | 1,1-dideuterio-1-iodooctane | |

| Synonyms | 1-Iodooctane-1,1-D2, this compound | |

| CAS Number | 89232-08-6 | [1] |

| Molecular Formula | C₈D₂H₁₅I | [1] |

| Molecular Weight | 242.14 g/mol | |

| Accurate Mass | 242.05005 Da | |

| Boiling Point | 225-226 °C | Data for non-deuterated 1-iodooctane |

| Melting Point | -46 to -45 °C | Data for non-deuterated 1-iodooctane |

| Density | 1.33 g/mL at 25 °C | Data for non-deuterated 1-iodooctane |

| Refractive Index | n20/D 1.4878 | Data for non-deuterated 1-iodooctane |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥98% | [1] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are outlined below. These are standard methodologies applicable to liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a microscale or miniscale method is suitable.

Apparatus:

-

Small test tube or vial

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating apparatus (e.g., Mel-Temp, oil bath)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer.

-

The assembly is heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[1]

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then recording the temperature at which it melts upon gentle warming.

Apparatus:

-

Small test tube

-

Thermometer

-

Cooling bath (e.g., ice-salt mixture)

-

Stirring rod

Procedure:

-

A sample of this compound is placed in the test tube.

-

The test tube is immersed in the cooling bath and stirred gently with the thermometer until the sample solidifies.

-

The test tube is then removed from the cooling bath and allowed to warm up slowly at room temperature.

-

The temperature at which the solid begins to melt and the temperature at which the last of the solid melts are recorded. This range is the melting point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[2][3]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer or a digital refractometer

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the prism.

-

The prism is closed and the instrument is allowed to equilibrate to the desired temperature (typically 20°C).

-

The light source is turned on and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.[4][5]

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for a stable isotope-labeled compound like this compound, from synthesis to final product verification.

Caption: Quality control workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Iodooctane-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Iodooctane-d2 (1,1-dideuterio-1-iodooctane). This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and in mechanistic studies of organic reactions and metabolic pathways. This document outlines a robust synthetic route starting from commercially available materials and details the expected analytical data for the final product.

Synthetic Pathway

A reliable and efficient two-step synthesis for this compound is proposed, commencing with the reduction of a commercially available octanoic acid derivative to the corresponding deuterated alcohol, followed by a conversion to the target iodide.

Caption: Proposed synthetic pathway for 1-Iodooctane-1,1-d2.

Experimental Protocols

Step 1: Synthesis of 1-Octanol-1,1-d2

Principle: The synthesis of 1-Octanol-1,1-d2 is achieved through the reduction of an octanoic acid ester, such as methyl octanoate, using a powerful deuterated reducing agent, lithium aluminum deuteride (B1239839) (LiAlD4). This method ensures high isotopic incorporation at the C1 position.

Materials:

-

Methyl octanoate

-

Lithium aluminum deuteride (LiAlD4)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Deuterium oxide (D2O)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of methyl octanoate (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to 0 °C in an ice bath.

-

Lithium aluminum deuteride (LiAlD4) (0.5 equivalents for an ester) is added portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the slow, sequential addition of D2O at 0 °C. This is a highly exothermic and gas-evolving step and must be performed with extreme caution.

-

The resulting salts are filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Octanol-1,1-d2.

-

The crude product can be purified by distillation or column chromatography to afford the pure deuterated alcohol.

Step 2: Synthesis of 1-Iodooctane-1,1-d2

Principle: The conversion of the deuterated alcohol to the corresponding iodide is efficiently carried out using the Appel reaction. This reaction utilizes triphenylphosphine (B44618) and iodine to achieve the transformation under mild conditions.

Materials:

-

1-Octanol-1,1-d2

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) are dissolved in anhydrous dichloromethane under an inert atmosphere.

-

The solution is cooled to 0 °C, and iodine (1.2 equivalents) is added portion-wise. The mixture is stirred until the iodine has completely dissolved, forming the phosphonium (B103445) iodide species.

-

A solution of 1-Octanol-1,1-d2 (1 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as indicated by TLC.

-

The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product, which contains triphenylphosphine oxide, is purified by column chromatography on silica (B1680970) gel to yield pure 1-Iodooctane-1,1-d2.

Characterization Workflow

The successful synthesis of 1-Iodooctane-1,1-d2 is confirmed through a series of analytical techniques. The following workflow outlines the characterization process.

Caption: Logical workflow for the characterization of 1-Iodooctane-1,1-d2.

Data Presentation

The following tables summarize the expected quantitative data for this compound and its non-deuterated analog for comparison.

Table 1: Physical and Isotopic Properties

| Property | 1-Iodooctane | 1-Iodooctane-1,1-d2 |

| Molecular Formula | C8H17I | C8H15D2I |

| Molecular Weight | 240.13 g/mol | 242.14 g/mol [1] |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 225-226 °C | Expected to be similar to 1-iodooctane |

| Density | 1.33 g/mL at 25 °C | Expected to be slightly higher |

| Isotopic Purity | Not Applicable | Typically ≥98 atom % D |

Table 2: Expected Spectroscopic Data

| Technique | 1-Iodooctane (Expected) | 1-Iodooctane-1,1-d2 (Expected) |

| ¹H NMR | δ ~3.19 (t, 2H, J ≈ 7.0 Hz, -CH2I), δ ~1.82 (quint, 2H, J ≈ 7.0 Hz, -CH2CH2I), δ ~1.2-1.4 (m, 10H), δ ~0.88 (t, 3H, J ≈ 7.0 Hz, -CH3) | δ ~1.82 (quint, 2H, J ≈ 7.0 Hz, -CH2CD2I), δ ~1.2-1.4 (m, 10H), δ ~0.88 (t, 3H, J ≈ 7.0 Hz, -CH3). The triplet at ~3.19 ppm will be absent. |

| ¹³C NMR | δ ~7.5 (-CH2I), δ ~22.6, 28.6, 29.1, 31.8, 33.6 (-CH2-), δ ~14.1 (-CH3) | The signal for the C1 carbon will appear as a triplet (due to C-D coupling) at a similar chemical shift (~7.5 ppm) but with reduced intensity. Other signals will be largely unaffected. |

| Mass Spec (EI) | M+ peak at m/z 240. Key fragments: [M-I]+ at m/z 113. | M+ peak at m/z 242. Key fragments: [M-I]+ at m/z 115. The molecular ion peak will be two mass units higher than the non-deuterated compound[2]. |

| IR Spectroscopy | C-H stretching: ~2850-2960 cm⁻¹, C-I stretching: ~500-600 cm⁻¹ | C-D stretching vibrations will appear at a lower frequency, typically around 2100-2200 cm⁻¹. The C-H stretching region will show reduced intensity. The C-I stretch will be largely unaffected. |

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound. The provided protocols are based on well-established and reliable chemical transformations, and the expected analytical data will aid in the confirmation of the final product's identity, purity, and isotopic enrichment. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment.

References

A Technical Guide to 1-Iodooctane-d2: Molecular Properties and Applications in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-iodooctane-d2, a deuterated form of 1-iodooctane (B127717). The document details its molecular properties, a representative synthesis protocol, and its application as an internal standard in quantitative mass spectrometry, a critical technique in drug development and research.

Core Molecular and Physical Properties

Stable isotope-labeled compounds, such as this compound, are indispensable tools in analytical chemistry. The substitution of hydrogen with deuterium (B1214612) provides a mass shift that is easily detectable by mass spectrometry without significantly altering the chemical properties of the molecule. This makes them ideal for use as internal standards to improve the accuracy and precision of quantitative analyses.

The key molecular and physical properties of 1-iodooctane and its deuterated analog are summarized in the table below for easy comparison.

| Property | 1-Iodooctane | This compound |

| Chemical Formula | C₈H₁₇I | C₈H₁₅D₂I |

| Molecular Weight | 240.13 g/mol [1][2][3] | 242.14 g/mol [4] |

| IUPAC Name | 1-iodooctane | 1,1-dideuterio-1-iodooctane[4] |

| CAS Number | 629-27-6 | 89232-08-6[4] |

Synthesis of this compound: A Representative Protocol

The synthesis of deuterated alkyl iodides can be achieved through various methods. A facile and effective approach involves the deuterioiodination of an olefin using deuterium oxide (D₂O) as the deuterium source. This method is advantageous due to its mild reaction conditions.

Reaction Scheme:

1-Octene (B94956) + NaI + ClSi(CH₃)₃ + D₂O → 1-Iodooctane-1,1-d2

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-octene and sodium iodide (NaI) in a suitable solvent such as acetonitrile.

-

Addition of Reagents: To the stirred solution, add chlorotrimethylsilane (B32843) (ClSi(CH₃)₃) followed by the dropwise addition of deuterium oxide (D₂O).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically several hours, to ensure complete conversion.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield pure 1-iodooctane-1,1-d2.

This protocol is a representative example for the synthesis of deuterated alkyl iodides and may require optimization for specific laboratory conditions and desired purity levels.

Application in Quantitative Mass Spectrometry: Experimental Workflow

This compound is an excellent internal standard for the quantification of 1-iodooctane or other structurally similar analytes in complex matrices, such as biological fluids or environmental samples. Its use in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) helps to correct for variability in sample preparation, injection volume, and instrument response.

Below is a DOT script and the corresponding diagram illustrating a typical experimental workflow for using this compound as an internal standard in a quantitative LC-MS analysis.

References

- 1. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 4. A Facile Synthesis of Alkyl Iodides and Deuterated Alkyl Iodides by Hydroiodination and Deuterioiodination of Olefins - Lookchem [lookchem.com]

Technical Guide: 1-Iodooctane-1,1-d2 (CAS No. 89232-08-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodooctane-1,1-d2, identified by CAS number 89232-08-6, is a deuterated isotopologue of 1-iodooctane (B127717). The substitution of two hydrogen atoms with deuterium (B1214612) at the C1 position makes it a valuable tool in various scientific research applications. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential experimental applications of this compound. It is important to note that publicly available information regarding the biological activity and its role in drug development or signaling pathways is limited. The primary application of 1-Iodooctane-1,1-d2 appears to be as a labeled compound for mechanistic and analytical studies.

Chemical and Physical Properties

The fundamental physicochemical properties of 1-Iodooctane-1,1-d2 are summarized in the table below. For comparative purposes, data for its non-deuterated counterpart, 1-iodooctane (CAS No. 629-27-6), are also included where available.

| Property | Value (1-Iodooctane-1,1-d2) | Value (1-Iodooctane) |

| CAS Number | 89232-08-6 | 629-27-6 |

| Molecular Formula | C₈H₁₅D₂I | C₈H₁₇I |

| Molecular Weight | 242.14 g/mol [1][2] | 240.13 g/mol [3] |

| Appearance | Clear, colorless to light yellow liquid | Clear, colorless to amber liquid[4] |

| Boiling Point | Not specified | 225-226 °C[3][4][5] |

| Melting Point | Not specified | -46 to -45 °C[3][5] |

| Density | Not specified | 1.33 g/mL at 25 °C[3][4][5] |

| Refractive Index | Not specified | n20/D 1.4878[3][5] |

| XLogP3 | 5.2[1] | 5.2[6] |

| Isotopic Purity | ≥98 atom % D[7] | N/A |

Synthesis Protocol

A general method for the synthesis of 1-iodoalkanes involves the nucleophilic substitution of the corresponding alcohol. For 1-Iodooctane-1,1-d2, the synthesis would proceed from 1-octanol-1,1-d2. The following is a representative protocol.

Reaction: CH₃(CH₂)₆CD₂OH + HI → CH₃(CH₂)₆CD₂I + H₂O

Materials:

-

1-octanol-1,1-d2

-

Red phosphorus

-

Iodine

-

Anhydrous diethyl ether

-

5% Sodium bisulfite solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of red phosphorus and iodine in anhydrous diethyl ether is prepared.

-

1-octanol-1,1-d2 is added dropwise to the stirred mixture.

-

After the addition is complete, the reaction mixture is gently refluxed for several hours.

-

The mixture is cooled to room temperature and the excess phosphorus is filtered off.

-

The filtrate is washed sequentially with water, 5% sodium bisulfite solution (to remove excess iodine), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Iodooctane-1,1-d2.

-

Purification can be achieved by fractional distillation under reduced pressure.

Experimental Applications

The primary utility of 1-Iodooctane-1,1-d2 is in studies where isotopic labeling is required. This includes its use as an internal standard for quantitative analysis by mass spectrometry or as a probe in mechanistic studies involving the kinetic isotope effect (KIE).

Kinetic Isotope Effect Studies

The C-D bond is stronger than the C-H bond. This difference can lead to different reaction rates for deuterated and non-deuterated compounds, an effect known as the KIE. Measuring the KIE can provide valuable insights into the rate-determining step of a chemical reaction and the nature of the transition state. A plausible experimental workflow for a competitive KIE experiment is outlined below.

Workflow for a Competitive Kinetic Isotope Effect Experiment

Biological Activity and Drug Development

Currently, there is no significant information in the public domain detailing the biological activity, mechanism of action, or involvement in specific signaling pathways for 1-Iodooctane-1,1-d2. Its utility in drug development is likely confined to its use as a tracer in metabolic studies or as an internal standard in bioanalytical assays for the parent compound, 1-iodooctane. Deuteration can sometimes alter the pharmacokinetic profile of a drug, but there is no indication that 1-Iodooctane-1,1-d2 itself is being investigated as a therapeutic agent.

Safety Information

Conclusion

1-Iodooctane-1,1-d2 (CAS No. 89232-08-6) is a stable isotope-labeled compound with primary applications in analytical and mechanistic chemistry. While detailed experimental protocols and biological data are scarce, its properties make it a useful tool for researchers investigating reaction mechanisms through the kinetic isotope effect or requiring an internal standard for mass spectrometry-based quantification. Further research is needed to explore any potential biological activity or broader applications in drug development.

References

- 1. 1-Iodooctane-1,1-D2 | C8H17I | CID 57332372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 1-碘辛烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-Iodooctane | C8H17I | CID 12380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

Spectroscopic Analysis of 1-Iodooctane-1,1-d2: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Iodooctane-1,1-d2. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 1-Iodooctane-1,1-d2. This data is extrapolated from known values for the non-deuterated analogue, 1-Iodooctane (B127717), and based on the fundamental principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.19 | Triplet | 0H (absent) | CD ₂-I (H1) |

| 1.82 | Quintet | 2H | -CH₂- (H2) |

| 1.39 | Multiplet | 2H | -CH₂- (H3) |

| 1.28 | Multiplet | 8H | -CH₂- (H4-H7) |

| 0.88 | Triplet | 3H | -CH₃ (H8) |

Note: The signal for the protons at the C1 position is absent due to deuteration. The multiplicity of the H2 signal is simplified as it no longer couples to protons at C1.

Table 2: Predicted ¹³C NMR and DEPT Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

| 6.9 | Triplet (in ¹³C) / Absent (in DEPT) | C1 (CD₂) |

| 34.0 | CH₂ | C2 |

| 31.8 | CH₂ | C6 |

| 30.7 | CH₂ | C3 |

| 28.9 | CH₂ | C5 |

| 22.6 | CH₂ | C7 |

| 14.1 | CH₃ | C8 |

| 28.5 | CH₂ | C4 |

Note: The C1 signal is expected to appear as a low-intensity triplet in the broadband ¹³C NMR spectrum due to coupling with deuterium (B1214612). It will be absent in DEPT-90 and DEPT-135 spectra.

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 242.08 | [M]⁺ (Molecular Ion) |

| 115.14 | [M-I]⁺ (Loss of Iodine) |

| 43.07 | [C₃H₇]⁺ |

Note: The molecular weight is increased by two mass units compared to 1-iodooctane due to the two deuterium atoms.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2855 | Strong | C-H stretch (alkane) |

| 2150-2250 | Medium | C-D stretch |

| 1465 | Medium | C-H bend (methylene) |

| 595 | Strong | C-I stretch |

Note: The characteristic C-H stretching bands of the CH₂I group are replaced by C-D stretching bands at a lower frequency.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data.

2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Iodooctane-1,1-d2 in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments using standard instrument parameters to differentiate between CH, CH₂, and CH₃ groups.

2.2 Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of 10-300 Da.

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean plates prior to the sample scan.

Spectroscopic Workflow and Data Correlation

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-Iodooctane-1,1-d2, demonstrating how data from different techniques are correlated to confirm the structure.

Caption: Logical workflow for spectroscopic structure elucidation.

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-Iodooctane-d2

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The introduction of two deuterium (B1214612) atoms at the C1 position of 1-iodooctane (B127717) will have predictable effects on both the ¹H and ¹³C NMR spectra. The following tables summarize the expected and known quantitative NMR data for 1-iodooctane-d2 and 1-iodooctane, respectively. All chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | - | - | - | 0 |

| H2 | ~1.82 | Quintet | ~7.5 | 2H |

| H3-H7 | ~1.27 (multiplet) | Multiplet | - | 10H |

| H8 | ~0.88 | Triplet | ~6.8 | 3H |

Table 2: Known ¹H NMR Spectral Data for 1-Iodooctane

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | ~3.19 | Triplet | ~7.0 | 2H |

| H2 | ~1.82 | Quintet | ~7.5 | 2H |

| H3-H7 | ~1.27 (multiplet) | Multiplet | - | 10H |

| H8 | ~0.88 | Triplet | ~6.8 | 3H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} NMR) |

| C1 | ~9.5 | Triplet (due to C-D coupling) |

| C2 | ~33.8 | Singlet |

| C3 | ~30.8 | Singlet |

| C4 | ~31.8 | Singlet |

| C5 | ~28.7 | Singlet |

| C6 | ~22.6 | Singlet |

| C7 | ~31.8 | Singlet |

| C8 | ~14.1 | Singlet |

Table 4: Known ¹³C NMR Spectral Data for 1-Iodooctane

| Position | Chemical Shift (δ, ppm) |

| C1 | ~9.5 |

| C2 | ~33.8 |

| C3 | ~30.8 |

| C4 | ~31.8 |

| C5 | ~28.7 |

| C6 | ~22.6 |

| C7 | ~31.8 |

| C8 | ~14.1 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the deuteration of a terminal alkyne followed by hydroiodination.

Caption: Synthetic pathway for this compound.

Methodology:

-

Deuteration of 1-Octyne: To a solution of 1-octyne in an anhydrous solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added at 0°C. After stirring for 30 minutes, deuterium oxide (D₂O) is added, and the reaction is allowed to warm to room temperature. The resulting 1-deuterio-1-octyne is then isolated.

-

Hydroiodination: The 1-deuterio-1-octyne is then subjected to hydroiodination. This can be achieved by reaction with hydrogen iodide (HI).

-

Further Deuteration/Reduction and Purification: Depending on the specific hydroiodination conditions, a second deuteration step or a reduction might be necessary to yield the saturated 1,1-dideuterio-1-iodooctane. The final product is purified by column chromatography.

An alternative approach involves the reduction of a deuterated carboxylic acid derivative.

NMR Sample Preparation and Analysis

A general protocol for preparing a sample for NMR analysis is as follows.[1][2][3][4][5]

Caption: Workflow for NMR sample preparation and analysis.

Methodology:

-

Sample Preparation: Approximately 5-20 mg of purified this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.[1][2][3][4][5] The volume of the solvent should be sufficient to achieve a depth of about 4-5 cm in a standard 5 mm NMR tube (typically 0.6-0.7 mL).[4] The solution is then transferred to the NMR tube.

-

NMR Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Logical Relationship of Spectral Interpretation

The interpretation of the NMR spectra of this compound relies on a logical comparison with the known spectra of 1-iodooctane and an understanding of the effects of isotopic substitution.

Caption: Logical flow for interpreting NMR spectra of this compound.

By following the outlined protocols and applying the principles of NMR spectroscopy, researchers can effectively synthesize and characterize this compound, a valuable tool for various applications in chemical and pharmaceutical research.

References

An In-Depth Technical Guide to the Mass Spectrometry of Deuterated Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of mass spectrometry in the analysis of deuterated alkyl halides. Deuterium-labeled compounds are pivotal in various scientific fields, including mechanistic studies, environmental fate tracking, and pharmaceutical development. Mass spectrometry serves as a powerful tool for their characterization, offering insights into fragmentation pathways, isotopic purity, and the kinetic isotope effect. This document details experimental protocols, presents quantitative data, and illustrates key concepts to facilitate a deeper understanding and practical application of these techniques.

Fundamental Principles of Alkyl Halide Mass Spectrometry

The mass spectrum of an alkyl halide is primarily influenced by the nature of the halogen atom and the structure of the alkyl chain. Upon ionization, typically through electron ionization (EI), the molecule loses an electron to form a molecular ion (M•+). The subsequent fragmentation of this molecular ion provides characteristic patterns that aid in structure elucidation.

Common Fragmentation Pathways:

-

α-Cleavage: This involves the homolytic cleavage of the carbon-carbon bond adjacent to the halogen-bearing carbon (the α-carbon). This is a common fragmentation pathway for alkyl halides, leading to the formation of a resonance-stabilized carbocation.[1]

-

Halogen Cleavage: The carbon-halogen bond can break, resulting in the loss of the halogen atom as a radical and the formation of an alkyl carbocation.[1] The propensity for this cleavage depends on the C-X bond strength (C-I < C-Br < C-Cl < C-F).

-

Loss of HX: Elimination of a hydrogen halide (HX) molecule can occur, particularly in larger alkyl halides, leading to the formation of an alkene radical cation.

Isotopic Patterns:

A key feature in the mass spectra of chloro- and bromo-substituted compounds is the presence of characteristic isotopic peaks due to the natural abundance of their isotopes.

-

Chlorine: Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), resulting in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.[2][3]

-

Bromine: Bromine has two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), leading to an M+2 peak with nearly the same intensity as the molecular ion peak.[3][4]

The Influence of Deuterium (B1214612) Labeling

Substituting hydrogen with deuterium (D) introduces a mass shift in the molecular ion and fragment ions, which is fundamental to its utility in mass spectrometry. The C-D bond is also stronger than the C-H bond, which can influence fragmentation pathways and reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE) .[5][6]

Mass Shifts

Each deuterium atom adds one mass unit to the m/z value of the molecular ion and any fragment containing the deuterium label. This allows for the precise tracking of labeled positions within a molecule.

The Kinetic Isotope Effect (KIE)

The KIE is the ratio of the rate constant of a reaction with a light isotope (kH) to that with a heavy isotope (kD). In mass spectrometry, the KIE can manifest as changes in the relative abundances of fragment ions. If a C-H bond is broken in the rate-determining step of a fragmentation process, substituting that hydrogen with deuterium will slow down the reaction, potentially favoring alternative fragmentation pathways.[5][6][7]

-

Primary KIE: Occurs when the bond to the isotope is broken in the rate-determining step.

-

Secondary KIE: Occurs when the bond to the isotope is not broken but is in a position that influences the reaction center.

The study of KIEs via mass spectrometry provides valuable insights into fragmentation mechanisms.[7]

Quantitative Data Presentation

The following tables summarize the mass-to-charge ratios (m/z) and relative abundances of key fragments for selected non-deuterated and deuterated alkyl halides. This data has been compiled from various sources and serves as a reference for comparative analysis.

Table 1: Mass Spectral Data for Bromoethane (B45996) and Bromoethane-d₅

| Compound | m/z | Ion Formula | Relative Abundance (%) |

| Bromoethane | 110 | [CH₃CH₂⁸¹Br]⁺• | 21.1 |

| 108 | [CH₃CH₂⁷⁹Br]⁺• | 23.3 | |

| 29 | [CH₃CH₂]⁺ | 100 | |

| 27 | [C₂H₃]⁺ | 88.4 | |

| Bromoethane-d₅ | 115 | [CD₃CD₂⁸¹Br]⁺• | ~20 |

| 113 | [CD₃CD₂⁷⁹Br]⁺• | ~22 | |

| 34 | [CD₃CD₂]⁺ | 100 | |

| 30 | [C₂D₃]⁺ | ~85 |

Data for bromoethane-d₅ is estimated based on typical fragmentation patterns and isotopic shifts.

Table 2: Mass Spectral Data for 2-Chloropropane (B107684)

| m/z | Ion Formula | Relative Abundance (%) |

| 80 | [CH₃CH(³⁷Cl)CH₃]⁺• | ~5 |

| 78 | [CH₃CH(³⁵Cl)CH₃]⁺• | ~15 |

| 65 | [C₃H₆³⁷Cl]⁺ | ~3 |

| 63 | [C₃H₆³⁵Cl]⁺ | ~9 |

| 43 | [CH₃CHCH₃]⁺ | 100 |

| 41 | [C₃H₅]⁺ | ~60 |

| 39 | [C₃H₃]⁺ | ~35 |

| 27 | [C₂H₃]⁺ | ~25 |

Source: NIST WebBook[8] and Doc Brown's Chemistry[2]

Experimental Protocols

This section provides detailed methodologies for the analysis of deuterated alkyl halides using common mass spectrometry techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and analysis of volatile compounds like alkyl halides.

Sample Preparation:

-

Prepare a stock solution of the deuterated alkyl halide in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

-

For real-world samples (e.g., environmental or biological matrices), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[9]

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

-

Inlet Temperature: 250 °C.[4]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20-200.

-

Solvent Delay: 2 minutes.

Data Analysis:

-

Identify the peaks corresponding to the deuterated alkyl halide and any degradation products or metabolites based on their retention times and mass spectra.

-

Extract the mass spectra for each peak of interest.

-

Compare the fragmentation patterns of the deuterated and non-deuterated analogs to identify mass shifts and changes in relative fragment abundances.

-

For quantitative analysis, generate a calibration curve using the prepared standards.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

While less common for small, non-polar alkyl halides, ESI can be used, particularly for more complex molecules containing an alkyl halide moiety. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adduct ions.[10]

Sample Preparation:

-

Dissolve the sample in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, to a final concentration of 1-10 µg/mL.[10]

-

The addition of a small amount of an acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode.[10]

Instrumentation and Parameters:

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas (N₂): 10-20 psi.

-

Drying Gas (N₂): 5-10 L/min at 200-300 °C.

-

MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion (e.g., [M+H]⁺).

-

MS2 Scan (Product Ion Scan): Select the precursor ion of interest and fragment it using collision-induced dissociation (CID).

-

Collision Gas: Argon at a pressure of 1-2 mTorr.

-

Collision Energy: Varies depending on the compound and the desired degree of fragmentation (typically 10-40 eV).

Data Analysis:

-

Analyze the MS1 spectrum to confirm the m/z of the precursor ion.

-

Examine the MS2 (product ion) spectrum to identify the characteristic fragment ions.

-

Compare the product ion spectra of the deuterated and non-deuterated compounds to elucidate fragmentation pathways.

Visualizing Fragmentation Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows.

Fragmentation Pathways

GC-MS Experimental Workflow

References

- 1. youtube.com [youtube.com]

- 2. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. ms isotopes: Br and Cl [employees.csbsju.edu]

- 4. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. Propane, 2-chloro- [webbook.nist.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]

An In-depth Technical Guide to the Isotopic Enrichment of 1-Iodooctane-d2

This technical guide provides a comprehensive overview of the synthesis, characterization, and quantitative data associated with the isotopic enrichment of 1-iodooctane, specifically focusing on 1-iodooctane-1,1-d2. This document is intended for researchers, scientists, and professionals in drug development and other fields where isotopically labeled compounds are utilized for mechanistic studies, as tracers, or to leverage the kinetic isotope effect.[1][2][3]

Introduction

Deuterium-labeled compounds, such as 1-iodooctane-d2, are powerful tools in chemical and pharmaceutical research. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug candidate, often leading to improved pharmacokinetic properties.[1][3] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond.[2] this compound, specifically labeled at the C1 position, is a valuable synthetic intermediate for introducing a deuterated octyl chain into a target molecule.

Synthetic Methodologies

The most direct and common method for synthesizing 1-iodooctane-1,1-d2 involves the nucleophilic substitution of the corresponding deuterated alcohol, 1-octanol-1,1-d2. This approach is analogous to the synthesis of similar deuterated iodoalkanes.[4] An alternative strategy involves the dehalogenative deuteration of a suitable dihalo-octane precursor using D₂O as the deuterium source.[5][6]

This is the preferred laboratory-scale synthesis due to the availability of precursors and the straightforward nature of the reaction. The overall workflow involves two main stages: the deuteration of an octyl precursor to yield 1-octanol-1,1-d2, followed by its conversion to 1-iodooctane-1,1-d2.

Caption: Synthetic workflow for 1-Iodooctane-1,1-d2 from Octanoic Acid.

This method provides an efficient and economical route for preparing deuterium-labeled compounds using heavy water (D₂O) as the deuterium source. It typically involves the reaction of an unactivated alkyl halide with zinc powder in the presence of D₂O.[6] For this compound, a potential precursor would be 1,1-dihalo-octane.

Caption: Logical relationship for Dehalogenative Deuteration.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of analogous deuterated alkyl halides.[4]

This procedure is based on the well-established Appel reaction for converting alcohols to alkyl iodides.

Materials:

-

1-Octanol-1,1-d2 (CH₃(CH₂)₆CD₂OH)

-

Triphenylphosphine (B44618) (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Copper powder (as stabilizer)[7]

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve triphenylphosphine and imidazole in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add solid iodine in portions to the stirred solution. The mixture will turn into a dark, thick slurry.

-

Add a solution of 1-Octanol-1,1-d2 in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium thiosulfate solution (until the organic layer is colorless), and finally with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of copper powder as a stabilizer.[7]

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using silica (B1680970) gel with a hexane (B92381) eluent) or distillation to yield pure 1-iodooctane-1,1-d2.

Quantitative Data

The isotopic enrichment and yield are critical parameters for evaluating the success of the synthesis. Commercially available 1-iodooctane-1,1-d2 typically features high levels of deuterium incorporation.

| Parameter | Expected Value | Source/Comment |

| Isotopic Enrichment | ≥98 atom % D | Based on commercial supplier specifications.[8] This value represents the percentage of deuterium at the specified C1 position. |

| Chemical Purity | ≥98% | Achievable with proper purification via distillation or chromatography. |

| Molecular Weight | 242.14 g/mol | Computed value for C₈H₁₅D₂I.[9] The non-deuterated counterpart is 240.13 g/mol .[7] |

| Yield | 70-90% | Typical yields for Appel-type iodination reactions of primary alcohols. |

Characterization and Spectroscopic Analysis

The successful synthesis and enrichment of this compound must be confirmed through spectroscopic analysis. The introduction of two deuterium atoms at the C1 position leads to predictable changes in NMR and Mass Spectrometry data compared to the non-deuterated compound.[10]

| Spectrum | Expected Observations for 1-Iodooctane-1,1-d2 |

| ¹H NMR | The triplet corresponding to the methylene (B1212753) protons at the C1 position (~3.2 ppm in 1-iodooctane) will be absent. The spectrum will be simplified, showing signals for the C2 through C8 protons. |

| ¹³C NMR | The signal for the C1 carbon (~7 ppm in 1-iodooctane) will appear as a triplet due to coupling with the deuterium nucleus (spin I=1). The chemical shift will be similar to the non-deuterated compound.[10] |

| ²H NMR | A single resonance signal should be observed, confirming the presence and chemical environment of the incorporated deuterium. |

Mass spectrometry is a definitive technique for confirming isotopic incorporation by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

| Parameter | 1-Iodooctane (unlabeled) | 1-Iodooctane-1,1-d2 |

| Molecular Formula | C₈H₁₇I | C₈H₁₅D₂I |

| Monoisotopic Mass | 240.03750 Da[11] | 242.05005 Da[9] |

| Molecular Ion Peak (M⁺) | m/z 240 | m/z 242 |

| Key Observation | The molecular ion peak for the deuterated compound will be shifted by +2 mass units compared to the unlabeled standard. The fragmentation pattern will also be altered due to the presence of deuterium.[10] |

By combining robust synthetic protocols with thorough analytical characterization, researchers can confidently prepare and utilize high-purity this compound for a wide range of applications in science and drug development.

References

- 1. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00026B [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Iodooctane 0.98 Octyl iodide [sigmaaldrich.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 1-Iodooctane-1,1-D2 | C8H17I | CID 57332372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 1-Iodooctane | C8H17I | CID 12380 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 1-Iodooctane-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 1-Iodooctane-d2, a deuterated alkyl halide of significant interest in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring the integrity of experimental results, the purity of synthesized molecules, and the safety of laboratory personnel. This document outlines the factors influencing the stability of this compound, its degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Factors Influencing the Stability of this compound

The stability of this compound is influenced by several environmental and chemical factors. Due to the relatively weak carbon-iodine bond, this compound is susceptible to degradation through various mechanisms. The primary factors affecting its stability are summarized in the table below.

| Factor | Effect on Stability | Mitigation Strategy |

| Temperature | Elevated temperatures accelerate the rate of decomposition through homolytic cleavage of the C-I bond and can also promote elimination reactions. | Store at reduced temperatures, typically 2-8°C for short-term storage and -20°C for long-term storage. Avoid repeated freeze-thaw cycles. |

| Light | Exposure to light, particularly UV radiation, can induce photodegradation by providing the energy for homolytic cleavage of the C-I bond, initiating radical chain reactions. | Store in amber glass vials or other light-protecting containers. Keep in a dark place when not in use. |

| Moisture | Water can act as a nucleophile, leading to the slow hydrolysis of this compound to form octan-1-d2-ol and hydriodic acid. | Store in tightly sealed containers with inert liners (e.g., PTFE). Handle under a dry, inert atmosphere (e.g., nitrogen or argon). |

| Oxygen | Atmospheric oxygen can participate in radical-mediated degradation pathways, leading to the formation of various oxidation products. | Purge containers with an inert gas before sealing. Use of septa-sealed vials can help maintain an inert atmosphere during repeated use. |

| Bases | The presence of strong bases can promote dehydroiodination (an elimination reaction) to yield octene-d2 isomers. | Ensure all glassware and handling equipment are free from basic residues. Avoid storage with basic compounds. |

| Stabilizers | The absence of a stabilizer can lead to rapid degradation. Copper is commonly used to stabilize alkyl iodides. | Ensure the product is stabilized with a small amount of copper, which acts as a radical scavenger. |

Degradation Pathways

The primary degradation pathways for this compound are initiated by the cleavage of the carbon-iodine bond. The following diagram illustrates the potential degradation routes.

Recommended Storage and Handling Workflow

To ensure the long-term stability and purity of this compound, a strict storage and handling workflow should be followed.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound should involve subjecting the compound to various stress conditions and monitoring its purity over time using appropriate analytical techniques.

Accelerated Stability Testing Protocol

Objective: To assess the stability of this compound under accelerated thermal stress.

Methodology:

-

Sample Preparation:

-

Aliquots of this compound (with copper stabilizer) are prepared in amber glass vials with PTFE-lined caps.

-

A time-zero sample is retained at -20°C for baseline analysis.

-

-

Stress Conditions:

-

Samples are stored at elevated temperatures (e.g., 40°C and 60°C) in a calibrated stability chamber.

-

Samples are also exposed to a light source (e.g., ICH option 2) to assess photostability.

-

-

Time Points:

-

Samples are pulled for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

-

Analytical Method:

-

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for purity assessment.

-

GC-MS Parameters (Example):

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

-

-

-

Data Analysis:

-

The purity of this compound is determined by the peak area percentage.

-

Degradation products are identified by their mass spectra.

-

The rate of degradation can be calculated and used to estimate the shelf-life under normal storage conditions using the Arrhenius equation.

-

Quantitative NMR (qNMR) for Purity and Degradation Monitoring

Objective: To accurately quantify the purity of this compound and monitor the formation of degradation products over time.

Methodology:

-

Sample Preparation:

-

An accurately weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl3).

-

A certified internal standard with a known concentration and non-overlapping signals (e.g., 1,3,5-trimethoxybenzene) is added.

-

-

NMR Acquisition:

-

¹H NMR spectra are acquired on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

-

-

Data Processing and Analysis:

-

The spectra are carefully phased and baseline corrected.

-

The integrals of the signals corresponding to this compound and the internal standard are determined.

-

The purity of the sample is calculated based on the ratio of the integrals and the known concentration of the internal standard.

-

The appearance and integration of new signals corresponding to degradation products can be used to quantify the extent of degradation.

-

Summary of Stability Data (Illustrative)

While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative summary based on the known behavior of alkyl iodides. Researchers should perform their own stability studies to determine precise data for their specific batches and storage conditions.

| Stress Condition | Expected Degradation Products | Estimated Rate of Degradation |

| 40°C / 75% RH | Octan-1-d2-ol, Octene-d2, I2 | Low to moderate |

| 60°C | Octene-d2, Octan-1-d2-ol, I2 | Moderate to high |

| Photostability (ICH Option 2) | Octyl-d2 radical, I2, subsequent products | High |

| 2-8°C (in dark) | Minimal | Very low |

| -20°C (in dark) | Negligible | Extremely low |

Conclusion

This compound is a valuable but inherently sensitive compound. Its stability is critically dependent on proper storage and handling. By understanding the factors that contribute to its degradation and implementing the recommended mitigation strategies, researchers can ensure the quality and reliability of this important deuterated reagent in their scientific endeavors. The experimental protocols provided in this guide offer a framework for conducting thorough stability assessments to establish appropriate storage conditions and shelf-life for this compound.

Methodological & Application

Application Notes and Protocols: 1-Iodooctane-d2 in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodooctane-d2, also known as 1,1-dideuterio-1-iodooctane, is a valuable isotopically labeled compound for various applications in organic synthesis.[1] Its primary utility lies in its role as a building block for introducing a deuterated octyl chain into molecules. The presence of deuterium (B1214612) at the C1 position allows for mechanistic studies, particularly for investigating kinetic isotope effects (KIEs), and for the synthesis of deuterated molecules with altered metabolic profiles, a technique of growing importance in pharmaceutical development.[2] This document provides detailed application notes and protocols for the use of this compound in key organic transformations.

Key Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Chemical Formula | C₈H₁₅D₂I |

| Molecular Weight | 242.14 g/mol [1] |

| CAS Number | 89232-08-6[1] |

| Synonyms | 1,1-dideuterio-1-iodooctane, n-Octyl-1,1-d2 Iodide[1] |

| Isotopic Enrichment | Typically ≥98 atom % D |

| Appearance | Colorless to light yellow liquid |

| Storage | Store at room temperature, protected from light. Often stabilized with copper.[3] |

Application 1: Nucleophilic Substitution (Sₙ2) Reactions

This compound is an excellent substrate for Sₙ2 reactions, allowing for the facile introduction of a deuterated octyl group. The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group.[4] This heightened reactivity leads to faster reaction rates and often higher yields compared to the corresponding bromide or chloride.[4]

General Workflow for Sₙ2 Reactions

Caption: General workflow for Sₙ2 reactions using this compound.

Protocol: Synthesis of 1-Azidooctane-1,1-d2

This protocol details the reaction of this compound with sodium azide (B81097) to yield the corresponding deuterated alkyl azide. Alkyl azides are versatile intermediates, readily converted to amines or used in "click" chemistry.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azidooctane-1,1-d2.

-

Purify the product by flash column chromatography if necessary.

| Reactant/Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Deuterated electrophile |

| Sodium Azide | 1.5 | Nucleophile |

| DMF | - | Solvent |

Application 2: Grignard Reagent Formation and Subsequent Reactions

The formation of a deuterated Grignard reagent from this compound provides a powerful nucleophilic building block. This organometallic reagent can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, esters) to form new carbon-carbon bonds, thereby incorporating the deuterated octyl moiety.

General Workflow for Grignard Reactions

Caption: Workflow for the formation and reaction of a deuterated Grignard reagent.

Protocol: Synthesis of Nonan-2-ol-1,1-d2

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with acetaldehyde (B116499) to produce a deuterated secondary alcohol.

Materials:

-

This compound

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

Set up a dry three-neck flask equipped with a condenser, dropping funnel, and nitrogen/argon inlet.

-

Place magnesium turnings (1.2 eq) in the flask and gently heat under vacuum, then cool under a stream of inert gas.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of this compound (1.0 eq) in anhydrous ether via the dropping funnel.

-

Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution in an ice bath.

-

Add a solution of acetaldehyde (1.0 eq) in anhydrous ether dropwise from the dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting nonan-2-ol-1,1-d2 by distillation or column chromatography.

| Reactant/Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Grignard precursor |

| Magnesium | 1.2 | Forms organometallic reagent |

| Acetaldehyde | 1.0 | Electrophile |

| Anhydrous Ether/THF | - | Solvent |

Application 3: Radical Dehalogenation (Reduction)

This compound can be used to generate specifically labeled n-octane-1,1-d2. This transformation is typically achieved via a radical-mediated reduction. While classic methods often use toxic tin hydrides, newer, more environmentally friendly methods have been developed.[5]

General Pathway for Radical Reduction

Caption: Simplified pathway for the radical reduction of this compound.

Protocol: Synthesis of n-Octane-1,1-d2 via Radical Reduction

This protocol provides a general method for the reduction of this compound using tributyltin hydride, a common laboratory reagent for such transformations. Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

This compound

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene, anhydrous

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, heating mantle

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add tributyltin hydride (1.1 eq) to the solution.

-

Add a catalytic amount of AIBN (0.1 eq).

-

Heat the reaction mixture to 80-90 °C for 2-4 hours.

-

Monitor the reaction by GC-MS to confirm the consumption of the starting material.

-

Cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by flash column chromatography on silica (B1680970) gel, eluting with hexanes, to separate the n-octane-1,1-d2 from the tin byproducts.

| Reactant/Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Radical precursor |

| Tributyltin Hydride | 1.1 | Hydrogen atom donor |

| AIBN | 0.1 | Radical initiator |

| Toluene | - | Solvent |

Conclusion

This compound is a versatile reagent for the synthesis of specifically deuterated molecules. Its high reactivity in nucleophilic substitutions and its ability to form organometallic intermediates make it a valuable tool for researchers in organic synthesis and drug development. The protocols provided herein serve as a guide for its application in common and powerful synthetic transformations. As with any chemical reaction, optimization of conditions may be necessary to achieve desired outcomes for specific substrates and scales.

References

- 1. 1-Iodooctane-1,1-D2 | C8H17I | CID 57332372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanochemical Dehalogenative Deuteration of Alkyl Halides Through Piezoelectric Catalysis Initiated by a Single‐Electron Oxidation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling Reaction Mechanisms: 1-Iodooctane-d2 as a Precision Tracer

Application Note & Protocol

For researchers, scientists, and professionals in drug development, understanding the intricate stepwise sequence of a chemical reaction is paramount. Isotopic labeling, particularly with deuterium (B1214612), offers a powerful lens through which to view these mechanistic pathways. This document provides a detailed guide to the application of 1-iodooctane-d2, a deuterated alkyl halide, as a tracer in elucidating reaction mechanisms, with a focus on nucleophilic substitution and elimination reactions.

Introduction to Isotopic Tracers in Mechanistic Studies

Deuterium-labeled compounds are indispensable tools for investigating the pathways of chemical transformations.[1][2] By strategically replacing hydrogen atoms with their heavier isotope, deuterium, researchers can track the fate of specific atoms throughout a reaction. This technique is particularly valuable for distinguishing between proposed reaction mechanisms, such as the concerted versus stepwise pathways in substitution and elimination reactions. The primary method of interrogation involves the measurement of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when a light isotope in a reactant is replaced by a heavy isotope.[3][4][5]

Applications of this compound in Elucidating Reaction Mechanisms

This compound, with deuterium atoms at the C1 position, serves as an excellent probe for studying reactions where the C-H bonds at the reaction center or adjacent to it are involved in the rate-determining step.

Distinguishing Between SN1 and SN2 Reactions

Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. A secondary kinetic isotope effect (SKIE) can be observed when the deuterium atoms are not directly involved in bond breaking but are located at the alpha-carbon.

-

SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs in a single, concerted step.[6][7][8] The hybridization of the alpha-carbon changes from sp3 in the reactant to a more constrained sp2-like geometry in the trigonal bipyramidal transition state. This change in hybridization leads to a stiffening of the C-H(D) bending vibrations, resulting in a small inverse secondary kinetic isotope effect (kH/kD < 1).

-

SN1 Mechanism: The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the initial ionization of the alkyl halide. The alpha-carbon rehybridizes from sp3 to sp2 in the carbocation intermediate. This leads to a weakening of the C-H(D) bonds due to hyperconjugation, resulting in a small normal secondary kinetic isotope effect (kH/kD > 1).

By measuring the rate of reaction for both 1-iodooctane (B127717) and this compound, the subtle differences in their reaction rates can provide strong evidence for one mechanism over the other.

Investigating E1 and E2 Elimination Reactions

Elimination reactions, which lead to the formation of alkenes, also have distinct unimolecular (E1) and bimolecular (E2) pathways.[9]

-

E2 Mechanism: The E2 reaction is a concerted process where a base removes a proton from the beta-carbon while the leaving group departs from the alpha-carbon.[9][10] If the C-H(D) bond at the beta-position is broken in the rate-determining step, a significant primary kinetic isotope effect (kH/kD > 2) is observed.[4][9]

-